molecular formula C13H12Cl2N2O B5883747 2,4-dichloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide

2,4-dichloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide

Cat. No. B5883747
M. Wt: 283.15 g/mol
InChI Key: XPAOUFKLYQQJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in biochemical and physiological research. In

Scientific Research Applications

2,4-dichloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide has been extensively studied for its potential applications in scientific research. This compound has been reported to have antitumor and antiproliferative effects in various cancer cell lines. It has also been studied for its potential use as a diagnostic tool for cancer imaging.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. This compound has been reported to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. It has also been reported to inhibit the activity of certain signaling pathways involved in cancer cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-dichloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide in lab experiments include its high purity and good yield when synthesized using the appropriate method. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2,4-dichloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide. These include further studies on its mechanism of action, its potential applications in cancer treatment, and its use as a diagnostic tool for cancer imaging. Additionally, research can be conducted to explore the potential use of this compound in other areas of scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in biochemical and physiological research. While there is still much to be learned about this compound, its potential applications in cancer treatment and imaging make it a promising area of research for the future.

Synthesis Methods

The synthesis of 2,4-dichloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide has been achieved through various methods. One of the most common methods involves the reaction between 2,4-dichlorobenzoyl chloride and 2,5-dimethylpyrrole in the presence of a base such as triethylamine. This method has been reported to yield a high purity product with a good yield.

properties

IUPAC Name

2,4-dichloro-N-(2,5-dimethylpyrrol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O/c1-8-3-4-9(2)17(8)16-13(18)11-6-5-10(14)7-12(11)15/h3-7H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAOUFKLYQQJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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